

Spectroscopic Profile of 4-Amino-2-methylpyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2-methylpyridine

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-Amino-2-methylpyridine** (also known as 2-Amino-4-methylpyridine), a crucial building block in pharmaceutical and chemical synthesis. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers researchers, scientists, and drug development professionals a foundational resource for the identification, characterization, and quality control of this compound.

Summary of Spectroscopic Data

The following tables summarize the quantitative spectroscopic data obtained for **4-Amino-2-methylpyridine**. These values are essential for structural elucidation and confirmation.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
7.81	d	5.2	H-6
6.37	d	5.2	H-5
6.20	s	-	H-3
4.68	br s	-	-NH ₂
2.16	s	-	-CH ₃

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
158.8	C-2
148.9	C-4
147.8	C-6
112.7	C-5
108.5	C-3
20.9	-CH ₃

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Description of Vibration
3440	N-H stretching (asymmetric)
3300	N-H stretching (symmetric)
1620	N-H scissoring
1580, 1490	C=C and C=N stretching (aromatic ring)
1300	C-N stretching
830	C-H out-of-plane bending

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
108	100	[M] ⁺ (Molecular Ion)
107	3.2	[M-H] ⁺
93	3.3	[M-CH ₃] ⁺
80	60.0	[M-HCN-H] ⁺
53	11.5	

Ionization Method: Electron Impact (EI)

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques for organic compounds. The following provides a detailed methodology for each key experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Amino-2-methylpyridine** was prepared by dissolving approximately 10-20 mg of the solid sample in about 0.5-0.7 mL of deuterated chloroform (CDCl₃). The solution was then transferred to a standard 5 mm NMR tube.

- ^1H and ^{13}C NMR spectra were recorded on a Bruker AM-300 spectrometer operating at a proton frequency of 300 MHz.
- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- For ^{13}C NMR, the spectrum was acquired with broadband proton decoupling to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

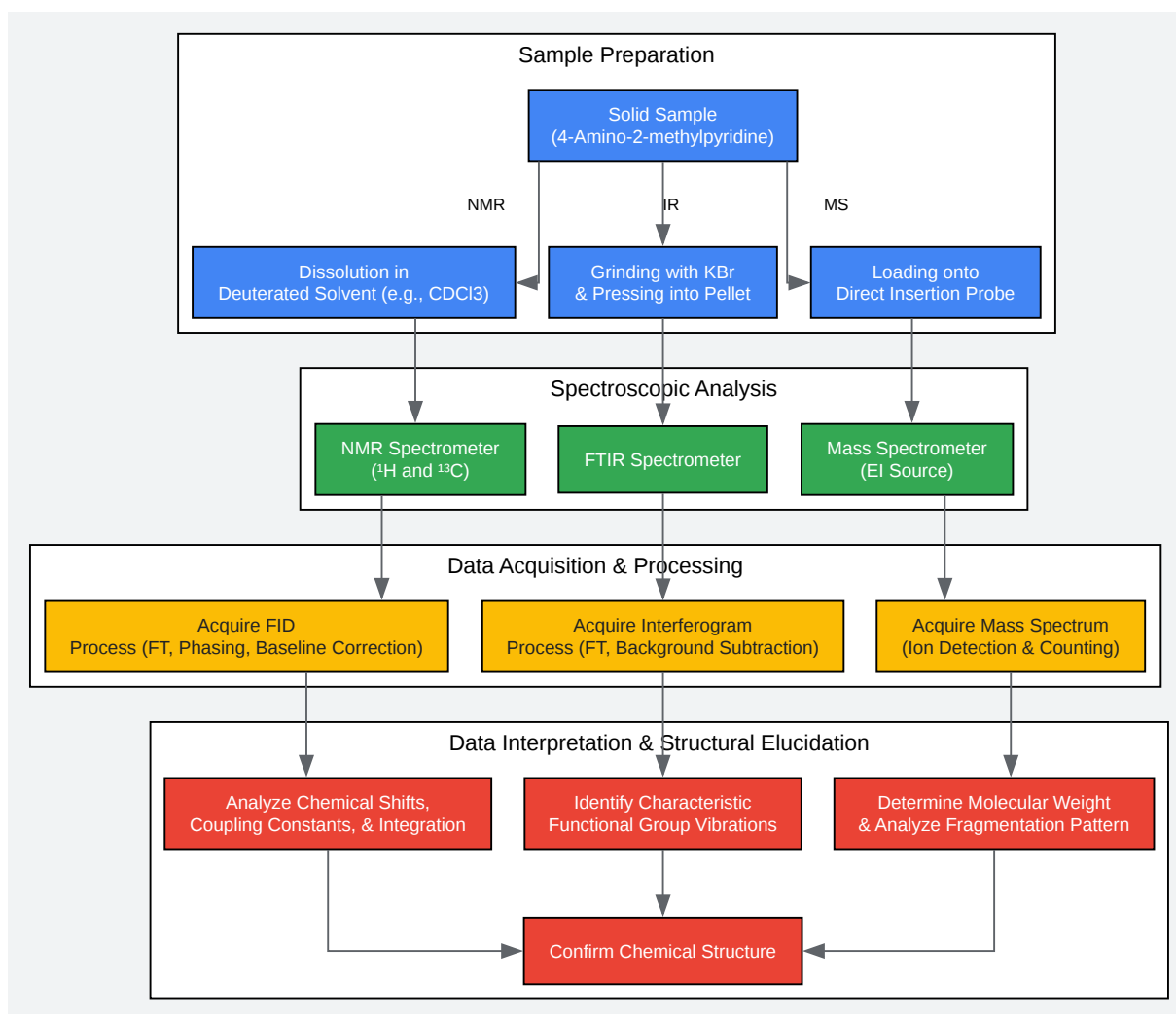
The IR spectrum was obtained using the solid-state KBr pellet method. A small amount of **4-Amino-2-methylpyridine** (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the sample holder of an FTIR spectrometer, and the spectrum was recorded over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data were acquired using an electron impact (EI) ionization source. A small amount of the solid sample was introduced into the mass spectrometer via a direct insertion probe. The sample was vaporized, and the gaseous molecules were bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation. The resulting ions were then separated by their mass-to-charge ratio (m/z) by a quadrupole mass analyzer.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **4-Amino-2-methylpyridine**.



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Caption: Workflow for Spectroscopic Analysis of **4-Amino-2-methylpyridine**.

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